molecular formula C10H8FN B1532083 6-Fluoro-8-methylquinoline CAS No. 1150271-14-9

6-Fluoro-8-methylquinoline

Cat. No.: B1532083
CAS No.: 1150271-14-9
M. Wt: 161.18 g/mol
InChI Key: MKRNDEDVTKRERI-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

6-Fluoro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV leads to the disruption of bacterial DNA replication and transcription processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts DNA synthesis, leading to cell death . In mammalian cells, it can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of specific genes involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and persistent changes in gene expression in mammalian cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with its target biomolecules in the appropriate cellular context . Post-translational modifications, such as phosphorylation or acetylation, can further modulate the compound’s localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield 6-fluoroquinoline derivatives . Another approach involves the Skraup synthesis, where 2-amino-5-fluorophenol is used as a starting material .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Comparison with Similar Compounds

  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 6,8-Difluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
  • Mefloquine

Comparison: 6-Fluoro-8-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines. For example, fluoroquine and mefloquine are well-known antimalarial drugs, but this compound’s specific substitution pattern may offer distinct advantages in terms of selectivity and potency .

Properties

IUPAC Name

6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNDEDVTKRERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675026
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-14-9
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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